2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride is a biochemical compound primarily utilized in proteomics research. Its structure consists of a methylaniline moiety attached to an azepan-1-yl ethoxy group, making it significant in various scientific applications, particularly in chemistry and biology. The compound is often referenced by its IUPAC name, which reflects its complex structure and functional groups.
This compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the identifier 1185294-21-6. It is classified as an organic compound with potential applications in medicinal chemistry and biological research due to its unique molecular structure and properties.
The synthesis of 2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride typically involves the reaction of 2-(2-Azepan-1-yl-ethoxy)-5-methyl-phenylamine with hydrochloric acid to produce the dihydrochloride salt. This method allows for the formation of the compound in a controlled environment, ensuring high purity and yield.
The synthesis process may employ various conditions, such as temperature control and pH adjustments, to optimize the reaction. In industrial settings, automated reactors are often used to scale up production while maintaining stringent quality control measures.
The molecular structure of 2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride can be represented by its InChI key: WAYLJJFTULIWCH-UHFFFAOYSA-N. The compound features a complex arrangement of carbon, nitrogen, oxygen, and chlorine atoms, contributing to its biochemical properties.
Key structural data includes:
The compound can undergo several chemical reactions:
Oxidation: This involves adding oxygen or removing hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This entails adding hydrogen or removing oxygen using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another using reagents such as halogens or alkylating agents.
The specific conditions for these reactions can vary significantly:
The products formed depend on the reagents used and the reaction conditions applied.
The mechanism of action for 2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to proteins or enzymes, thereby altering their activity and function. This interaction can lead to significant changes in cellular processes and biochemical pathways, making it a valuable tool for research applications.
The physical properties of 2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride include:
Chemical properties include:
Relevant data on solubility and stability under various conditions are crucial for its application in research settings .
2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride finds extensive use in scientific research:
Chemistry: It serves as a reagent in organic synthesis and studies related to reaction mechanisms.
Biology: The compound is particularly valuable in proteomics research for studying protein interactions and functions.
Industry: It is utilized in the production of specialized chemicals and materials that require precise chemical properties .
2-(2-(Azepan-1-yl)ethoxy)-5-methylaniline dihydrochloride (CAS 1185294-21-6) is a structurally defined small molecule with the molecular formula C₁₅H₂₆Cl₂N₂O. This compound features a 5-methylaniline core linked to an azepane (7-membered nitrogen heterocycle) via a 2-ethoxy spacer, protonated as a dihydrochloride salt for stability [1] [7]. Its primary epigenetic activity involves selective inhibition of histone lysine methyltransferases (PKMTs), particularly targeting the G9a/GLP heterodimer complex, which regulates mono- and dimethylation of histone H3 lysine 9 (H3K9me1/me2) [2] [6].
The G9a (EHMT2) and GLP (EHMT1) methyltransferases share ~80% sequence identity in their catalytic SET domains and function as an obligate heterodimer to deposit repressive H3K9 methylation marks. Dysregulation of this complex is implicated in cancer progression and abnormal differentiation [2] [6].
This compound acts as a competitive antagonist of the S-adenosylmethionine (SAM) cofactor binding pocket. Cocrystal structures (PDB: 5TQZ/5TR0) reveal that the aniline nitrogen and pyrimidine ring form dual hydrogen bonds with conserved aspartate residues in GLP (Asp1171 and Asp1176) and G9a (Asp1083 and Asp1088), mimicking adenosine interactions [2] [6]. The 2-(azepan-1-yl)ethoxy side chain extends into the substrate peptide channel, while hydrophobic interactions with Tyr1154 (GLP) enhance binding stability. This occupation physically blocks SAM access, reducing methyltransferase activity by >90% at nanomolar concentrations (IC₅₀ = 13 ± 4 nM for GLP) [2].
Biochemical assays demonstrate differential selectivity for GLP over G9a (34-fold; IC₅₀: GLP = 13 nM vs. G9a = 440 nM). This arises from enhanced steric complementarity between the azepane moiety and GLP’s hydrophobic subpocket (Leu1170/Phe1177), which is partially occluded in G9a by Val1082 [2]. Consequently, cellular treatment reduces H3K9me2 levels by >60% in leukemia models without affecting H3K27me3 or H3K4me3, confirming on-target epigenetic modulation [6].
The compound’s selectivity extends beyond the G9a/GLP heterodimer to other PKMT family members, driven by nuanced structural variations in the SAM-binding site [2] [6].
High-resolution structures (1.95–2.6 Å) of the compound bound to GLP and G9a show near-identical backbone positioning (RMSD = 0.31 Å) but divergent side-chain conformations. In GLP, Phe1177 rotates to form a π-stacking interaction with the aniline ring, while G9a’s equivalent Phe1089 remains fixed, creating a steric clash that reduces affinity [2]. Water-mediated hydrogen bonds with the 6- and 7-methoxy groups further stabilize the GLP complex—interactions absent in non-target enzymes like EZH2 or SETD7 [6].
Table 1: Cocrystal Structural Parameters of the Compound with G9a and GLP
Parameter | GLP Complex | G9a Complex |
---|---|---|
Resolution (Å) | 2.6 | 1.95 |
H-Bond Interactions | Asp1171, Asp1176 | Asp1083, Asp1088 |
Key Hydrophobic Contacts | Phe1177, Tyr1154 | Phe1089, Tyr1067 |
RMSD vs. Apo Enzyme (Å) | 0.48 | 0.51 |
Selectivity profiling across 15 PKMTs confirmed potent inhibition of GLP (IC₅₀ = 7–13 nM) and moderate activity against G9a (IC₅₀ = 313–992 nM), but no significant cross-reactivity (IC₅₀ > 5 µM) with EZH2, SUV39H1, or PRMT5 [2] [6]. The azepane ring’s flexibility accommodates GLP-specific conformations, whereas rigid active sites in other methyltransferases (e.g., SETD7’s narrow channel) preclude binding.
Table 2: Selectivity Profile of the Compound Across Methyltransferases
Enzyme | IC₅₀ (nM) | Fold-Selectivity vs. GLP |
---|---|---|
GLP | 7–13 | 1x |
G9a | 313–992 | 44–140x |
EZH2 | >5,000 | >700x |
SUV39H1 | >5,000 | >700x |
SETD7 | >5,000 | >700x |
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